molecular formula C20H24N2O9Si2 B15148786 [({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate

[({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate

Cat. No.: B15148786
M. Wt: 492.6 g/mol
InChI Key: LRSOUKHMHVBARY-UHFFFAOYSA-N
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Description

[({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate is a complex organosilicon compound. It features a unique structure with nitrobenzoate groups and silyl functionalities, making it an interesting subject for research in various fields such as organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate typically involves multiple steps. One common method includes the reaction of dimethylchlorosilane with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with dimethylsilyl chloride and a suitable catalyst to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso compounds or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted silyl compounds.

Scientific Research Applications

Chemistry

In chemistry, [({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate is used as a precursor for the synthesis of more complex organosilicon compounds

Biology and Medicine

In biological and medicinal research, this compound can be used to study the effects of silyl and nitrobenzoate groups on biological systems. It may serve as a model compound for developing new drugs or diagnostic agents that incorporate these functional groups.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as coatings, adhesives, and sealants. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate involves its interaction with molecular targets through its silyl and nitrobenzoate groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate is unique due to the presence of both silyl and nitrobenzoate groups. This dual functionality allows for a wider range of chemical reactions and applications. Additionally, the specific arrangement of these groups in the molecule can lead to distinct physical and chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H24N2O9Si2

Molecular Weight

492.6 g/mol

IUPAC Name

[[dimethyl-[(4-nitrobenzoyl)oxymethyl]silyl]oxy-dimethylsilyl]methyl 4-nitrobenzoate

InChI

InChI=1S/C20H24N2O9Si2/c1-32(2,13-29-19(23)15-5-9-17(10-6-15)21(25)26)31-33(3,4)14-30-20(24)16-7-11-18(12-8-16)22(27)28/h5-12H,13-14H2,1-4H3

InChI Key

LRSOUKHMHVBARY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])O[Si](C)(C)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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